Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
Overview
Description
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of butanoic acid, featuring an amino group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the esterification of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted butanoate derivatives.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluorophenyl group is particularly useful in probing the effects of fluorine substitution on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
- Methyl 3-amino-4-(2,4-difluorophenyl)butanoate
- Methyl 3-amino-4-(2,4,6-trifluorophenyl)butanoate
- Methyl 3-amino-4-(2,5-difluorophenyl)butanoate
Comparison: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a distinct compound in both chemical and biological contexts.
Properties
IUPAC Name |
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWTEYDIPQVSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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